Cas no 25620-78-4 (Benzenamine,4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, conjugate acid(1:1))
25620-78-4 structure
Product Name:Benzenamine,4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, conjugate acid(1:1)
Numero CAS:25620-78-4
MF:C19H19N3O
MW:305.373664140701
CID:252555
PubChem ID:10084
Update Time:2025-04-19
Benzenamine,4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, conjugate acid(1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, conjugate acid(1:1)
- CI 42500
- PARAROSANILINE FREE BASE (C.I. 42500)
- 4,4,4-methylidynetris(aniline)
- tris(4-aminophenyl)methanol
- Pararosaniline Base, crystalline
- Fuchsin dye base
- HSDB 6128
- KRVRUAYUNOQMOV-UHFFFAOYSA-N
- Tris (4-aminophenyl) carbinol
- Parafuchsin carbinol
- NS00031634
- CHEMBL119866
- 4,4',4''-Triaminotrityl alcohol
- AKOS024282610
- TRIS(P-AMINOPHENYL)METHANOL
- DTXSID7060049
- 4,4',4''-Triaminotriphenylcarbinol
- P0021
- CS-0199432
- Pararosaniline Base, Dye content 95 %
- EN300-323064
- FT-0689098
- D78473
- SY052067
- AS-56029
- SCHEMBL301882
- 25620-78-4
- EINECS 207-395-0
- Methanol, tris(4-aminophenyl)-
- TRIS(P-AMINOPHENYL)METHANOL [HSDB]
- Tris(4-aminophenyl)methanol #
- Q27263046
- MFCD00036222
- METHANOL, TRIS(P-AMINOPHENYL)-
- Pararosaniline base
- Benzenemethanol, 4-amino-alpha,alpha-bis(4-aminophenyl)-
- tris-(4-aminophenyl)methanol
- Z2574927324
- 5YB58864V4
- Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)-
- UNII-5YB58864V4
- 467-62-9
- Ci42500
-
- Inchi: 1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2
- Chiave InChI: KRVRUAYUNOQMOV-UHFFFAOYSA-N
- Sorrisi: OC(C1C=CC(=CC=1)N)(C1C=CC(=CC=1)N)C1C=CC(=CC=1)N
Proprietà calcolate
- Massa esatta: 305.15300
- Massa monoisotopica: 323.119
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 457
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 75.9A^2
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 1.1482 (rough estimate)
- Punto di fusione: 205 °C
- Punto di ebollizione: 446.09°C (rough estimate)
- Punto di infiammabilità: 316°C
- Indice di rifrazione: 1.5900 (estimate)
- PSA: 98.29000
- LogP: 4.46100
Benzenamine,4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, conjugate acid(1:1) Informazioni sulla sicurezza
- Codice categoria di pericolo: 40-20/21/22
- Istruzioni di sicurezza: S45
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:S45
- Frasi di rischio:R40
Benzenamine,4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, conjugate acid(1:1) Letteratura correlata
-
Harsh Vardhan,Akshay Mehta,Ipsita Nath,Francis Verpoort RSC Adv. 2015 5 67011
-
Ratul Paul,Subhash Chandra Shit,Arunima Singh,Roong Jien Wong,Duy Quang Dao,Boby Joseph,Wen Liu,Saswata Bhattacharya,John Mondal Nanoscale 2022 14 1505
-
H. G. C. King,G. Pruden Analyst 1969 94 43
-
N. Struch,F. Topi?,K. Rissanen,A. Lützen Dalton Trans. 2017 46 10809
-
5. 370. The ionization of basic triphenylmethane dyesR. J. Goldacre,J. N. Phillips J. Chem. Soc. 1949 1724
25620-78-4 (Benzenamine,4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, conjugate acid(1:1)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso